molecular formula C9H9N3O B1304726 N-(4-amino-2-cyanophenyl)acetamide CAS No. 73894-39-0

N-(4-amino-2-cyanophenyl)acetamide

Cat. No.: B1304726
CAS No.: 73894-39-0
M. Wt: 175.19 g/mol
InChI Key: IOWFDWDHFCFPPD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(4-amino-2-cyanophenyl)acetamide is an organic compound with the molecular formula C9H9N3O. It is a white crystalline powder that is soluble in water and organic solvents.

Chemical Reactions Analysis

Types of Reactions

N-(4-amino-2-cyanophenyl)acetamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield nitro derivatives, while reduction can produce primary amines .

Scientific Research Applications

N-(4-amino-2-cyanophenyl)acetamide has several scientific research applications:

Mechanism of Action

The mechanism of action of N-(4-amino-2-cyanophenyl)acetamide involves its interaction with specific molecular targets and pathways. For example, its antimicrobial activity may be due to its ability to inhibit bacterial enzymes or disrupt cell membranes. In cancer research, it may act by interfering with cellular signaling pathways that regulate cell growth and apoptosis .

Comparison with Similar Compounds

Similar Compounds

Similar compounds to N-(4-amino-2-cyanophenyl)acetamide include:

Uniqueness

This compound is unique due to its specific chemical structure, which imparts distinct properties and reactivity. Its combination of amino and cyano groups allows for versatile chemical modifications and applications in various fields .

Biological Activity

N-(4-amino-2-cyanophenyl)acetamide is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its synthesis, biological properties, mechanisms of action, and potential applications based on recent studies.

Chemical Structure and Properties

This compound, with the chemical formula C10H10N4O, features an acetamide group attached to a 4-amino-2-cyanophenyl moiety. This structure contributes to its unique chemical properties and potential biological activities. The molecular weight is approximately 218.22 g/mol, and it is recognized by the CAS number 73894-39-0.

Synthesis

The synthesis of this compound typically involves the reaction of 4-cyanobenzylamine with acetic anhydride or acetyl chloride, often using a base such as triethylamine to neutralize hydrochloric acid produced during the reaction. The product is usually purified through recrystallization or column chromatography to achieve the desired purity.

Antimicrobial Properties

This compound has demonstrated antimicrobial activity against various pathogens. Preliminary studies indicate that it may inhibit the growth of both Gram-positive and Gram-negative bacteria as well as fungi. The minimum inhibitory concentration (MIC) values suggest that it possesses significant antifungal and antibacterial properties .

MicroorganismMIC (µg/mL)
Aspergillus niger0.064
Pseudomonas aeruginosa0.032
Bacillus sp.0.5

These findings highlight its potential as a therapeutic agent in treating infections caused by resistant strains of bacteria and fungi.

Anticancer Activity

Research has also explored the anticancer potential of this compound. It may act by interfering with cellular signaling pathways that regulate cell growth and apoptosis, although detailed mechanisms remain to be fully elucidated. In vitro studies have shown promising results in inhibiting cancer cell proliferation, suggesting its utility in cancer therapeutics.

The biological activity of this compound is attributed to its ability to interact with specific molecular targets:

  • Enzyme Inhibition: The compound may inhibit bacterial enzymes critical for cell wall synthesis and metabolism, leading to cell death.
  • Cell Membrane Disruption: Its structure allows it to penetrate cell membranes, disrupting cellular integrity and function.
  • Regulation of Signaling Pathways: In cancer cells, it may modulate pathways involved in survival and proliferation, promoting apoptosis.

Case Studies

  • Antimicrobial Efficacy Study: A study evaluated the antimicrobial activity of this compound against various fungal and bacterial strains. Results indicated that the compound exhibited potent activity against Aspergillus niger and Pseudomonas aeruginosa, with MIC values significantly lower than those of standard antibiotics .
  • Anticancer Research: In a laboratory setting, this compound was tested on human cancer cell lines. The results showed a reduction in cell viability, suggesting its potential as an anticancer agent.

Properties

IUPAC Name

N-(4-amino-2-cyanophenyl)acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9N3O/c1-6(13)12-9-3-2-8(11)4-7(9)5-10/h2-4H,11H2,1H3,(H,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IOWFDWDHFCFPPD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NC1=C(C=C(C=C1)N)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9N3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10378924
Record name N-(4-amino-2-cyanophenyl)acetamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10378924
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

175.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

73894-39-0
Record name N-(4-Amino-2-cyanophenyl)acetamide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=73894-39-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name N-(4-amino-2-cyanophenyl)acetamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10378924
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.